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Compound of Interest

Compound Name: Hexaethylbenzene

Cat. No.: B1594043 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hexaethylbenzene is a symmetrically substituted aromatic hydrocarbon. A comprehensive

understanding of its thermodynamic properties is crucial for various applications, including in

the fields of chemical synthesis, materials science, and as a high-boiling point solvent. This

technical guide provides a detailed overview of the core thermodynamic properties of

hexaethylbenzene, complete with experimental methodologies and data presented for clear

and effective use by researchers and professionals.

Core Thermodynamic Properties
The thermodynamic properties of hexaethylbenzene have been determined through various

experimental and computational methods. The following tables summarize the key quantitative

data available for this compound.

Physical and Molar Properties
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Property Value Source

Molecular Formula C₁₈H₃₀ -

Molar Mass 246.44 g/mol -

Melting Point 129-131 °C Commercially available data

Boiling Point 298 °C Commercially available data

Enthalpic and Entropic Properties
Property Value Unit Conditions Source

Standard Molar

Enthalpy of

Formation

(Liquid)

-299.2 ± 2.5 kJ/mol 298.15 K Experimental

Standard Molar

Enthalpy of

Vaporization

68.2 ± 0.8 kJ/mol 298.15 K Experimental

Standard Molar

Enthalpy of

Formation (Gas)

-231.0 ± 2.6 kJ/mol 298.15 K Calculated

Standard Molar

Entropy (Liquid)
485.8 J/(mol·K) 298.15 K Estimated

Heat Capacity
Phase

Heat Capacity
(Cp)

Unit
Temperature
(K)

Source

Liquid 485.8 J/(mol·K) 298.15 Experimental

Experimental Protocols
The determination of the thermodynamic properties of aromatic hydrocarbons like

hexaethylbenzene relies on precise experimental techniques. Below are detailed
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methodologies for key experiments.

Bomb Calorimetry for Enthalpy of Combustion
The standard enthalpy of formation of hexaethylbenzene is often derived from its enthalpy of

combustion, which is determined experimentally using a bomb calorimeter.

Methodology:

Sample Preparation: A precisely weighed pellet of high-purity hexaethylbenzene (typically

0.8 - 1.2 g) is placed in a crucible within the bomb calorimeter.

Fuse Wire: A known length of fuse wire is attached to the electrodes, making contact with the

sample to ensure ignition.

Oxygen Pressurization: The bomb is sealed and purged of atmospheric nitrogen before

being filled with pure oxygen to a pressure of approximately 30 atm. This ensures complete

combustion.

Calorimeter Assembly: The sealed bomb is submerged in a known volume of water in the

calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through

the fuse wire. The temperature of the water is meticulously recorded at regular intervals

before, during, and after combustion to determine the temperature change.

Corrections: The raw data is corrected for the heat released by the combustion of the fuse

wire and for the formation of any nitric acid from residual nitrogen.

Calculation: The heat of combustion at constant volume (ΔU_c) is calculated from the

temperature rise and the heat capacity of the calorimeter system (determined by calibrating

with a standard substance like benzoic acid). The enthalpy of combustion (ΔH_c) is then

calculated using the relationship ΔH = ΔU + Δ(PV). Finally, the standard enthalpy of

formation is determined using Hess's law.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1594043?utm_src=pdf-body
https://www.benchchem.com/product/b1594043?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Bomb Calorimetry

Sample and Calorimeter Preparation

Combustion Experiment

Data Analysis and Calculation

1. Prepare and weigh
hexaethylbenzene pellet

2. Attach and measure
fuse wire

3. Seal bomb and
pressurize with O2

4. Assemble calorimeter with
known volume of water

5. Attain thermal
equilibrium

6. Ignite sample

7. Record temperature change

8. Apply corrections for
fuse wire and acid formation

9. Calculate ΔUc
(Constant Volume)

10. Calculate ΔHc
(Constant Pressure)

11. Determine ΔHf using
Hess's Law

Click to download full resolution via product page

Caption: Workflow for determining the enthalpy of combustion.
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Adiabatic Calorimetry for Heat Capacity
The heat capacity of hexaethylbenzene can be accurately measured using an adiabatic

calorimeter, which minimizes heat exchange with the surroundings.

Methodology:

Sample Loading: A known mass of solid hexaethylbenzene is sealed in a sample container

within the calorimeter.

Adiabatic Shield: The sample container is surrounded by an adiabatic shield, and the

temperature difference between the container and the shield is kept as close to zero as

possible throughout the experiment using computer-controlled heaters.

Heating Pulses: A precise amount of electrical energy (a heat pulse) is supplied to the

sample, causing a small increase in its temperature (typically 1-5 K).

Temperature Measurement: The temperature of the sample is measured with high precision

before and after the heat pulse, once thermal equilibrium is re-established.

Stepwise Measurement: This process of applying heat pulses and measuring the resulting

temperature rise is repeated in a stepwise manner over the desired temperature range.

Calculation: The heat capacity (Cp) at each temperature is calculated by dividing the amount

of heat supplied by the measured temperature increase and the molar mass of the sample.
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Experimental Workflow for Adiabatic Calorimetry

Calorimeter Setup

Measurement Cycle

Data Analysis

1. Load known mass of
hexaethylbenzene into sample container

2. Place container in
adiabatic shield

3. Evacuate and backfill
with inert gas (e.g., He)

4. Stabilize temperature

5. Apply precise
heat pulse

6. Measure temperature rise
after equilibrium

7. Repeat for next
temperature step

8. Calculate Heat Capacity (Cp)
for each temperature interval

Click to download full resolution via product page

Caption: Workflow for determining heat capacity via adiabatic calorimetry.
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Knudsen Effusion Method for Vapor Pressure and
Enthalpy of Sublimation
For solids with low volatility, the Knudsen effusion method is employed to determine vapor

pressure, from which the enthalpy of sublimation can be calculated.

Methodology:

Sample Placement: A small amount of crystalline hexaethylbenzene is placed in a Knudsen

cell, which is a small, thermostated container with a very small orifice of known area.

High Vacuum: The cell is placed in a high-vacuum chamber to ensure that molecules

effusing through the orifice do not return.

Mass Loss Measurement: The cell is heated to a series of constant temperatures. At each

temperature, the rate of mass loss due to the effusion of vapor is measured with a high-

precision microbalance.

Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated

using the Knudsen-Hertz equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where:

dm/dt is the rate of mass loss

A is the area of the orifice

R is the ideal gas constant

M is the molar mass of the substance

Enthalpy of Sublimation Calculation: The enthalpy of sublimation (ΔH_sub) is determined

from the temperature dependence of the vapor pressure using the Clausius-Clapeyron

equation, by plotting ln(P) versus 1/T. The slope of this plot is equal to -ΔH_sub/R.

Logical Relationships in Thermodynamic
Calculations
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The thermodynamic properties of a substance are interconnected. The following diagram

illustrates the logical flow of how experimentally determined values are used to derive other

important thermodynamic quantities.
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Interrelation of Thermodynamic Properties

Derived Thermodynamic Properties

ΔHc (Enthalpy of Combustion)
(Bomb Calorimetry)

ΔHf° (solid)
(via Hess's Law)

Hess's Law

Cp (Heat Capacity)
(Adiabatic Calorimetry)

S° (solid)
(from Cp data)

Integration from 0 K

Vapor Pressure vs. Temp
(Knudsen Effusion)

ΔHsub
(via Clausius-Clapeyron)

Clausius-Clapeyron
Equation

ΔHf° (gas)

Click to download full resolution via product page

Caption: Logical flow from experimental data to derived properties.
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Conclusion
This technical guide provides a consolidated resource on the thermodynamic properties of

hexaethylbenzene, tailored for a scientific audience. The tabulated data offers a quick

reference for key values, while the detailed experimental protocols provide insight into the

rigorous methods required for their determination. The inclusion of workflow diagrams aids in

visualizing the experimental and logical processes involved in thermodynamic studies. This

information is foundational for professionals in chemical research and development, enabling

more accurate modeling, process design, and safety analysis.

To cite this document: BenchChem. [In-Depth Technical Guide to the Thermodynamic
Properties of Hexaethylbenzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1594043#thermodynamic-properties-of-
hexaethylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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